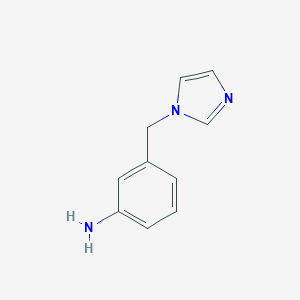

3-(1H-imidazol-1-ylmethyl)aniline

Descripción general

Descripción

3-(1H-imidazol-1-ylmethyl)aniline is a substituted aniline.

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, which include 3-(1h-imidazol-1-ylmethyl)aniline, have a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and other proteins, leading to diverse therapeutic effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or ionic interactions with key amino acid residues in the target proteins .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Actividad Biológica

3-(1H-imidazol-1-ylmethyl)aniline, with the molecular formula CHN and a molecular weight of approximately 173.21 g/mol, is a compound characterized by the presence of both imidazole and aniline functional groups. This unique structure positions it as a significant candidate in medicinal chemistry and materials science, particularly for its potential biological activities.

Chemical Structure and Properties

The compound features a benzene ring substituted with a 1H-imidazol-1-ylmethyl group, which enhances its chemical reactivity and biological properties. The imidazole ring is prevalent in various clinically relevant drugs, including antifungals and histamine receptor antagonists, while the aniline moiety is common in analgesics and anticonvulsants. This combination suggests that this compound could serve as a versatile building block for synthesizing novel pharmaceuticals with improved efficacy.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown its potential against various bacterial strains, particularly Gram-negative bacteria such as Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) reported as low as 12.5 μg/mL .

- Antiprotozoal Activity : Related compounds have demonstrated significant antiprotozoal effects, indicating that the imidazole moiety may contribute to this activity .

- Interaction with Biological Targets : The compound's unique structure allows for interaction with specific receptors or enzymes, suggesting therapeutic applications that warrant further investigation.

Antimicrobial Studies

A study focused on novel thiazolidinone analogues containing the this compound structure revealed significant antibacterial efficacy against Klebsiella pneumoniae. The synthesized compounds were evaluated for their in vitro antimicrobial activity against various pathogens, showing promising results that highlight the importance of the imidazole ring in enhancing biological activity .

| Compound | Structure | MIC (μg/mL) | Activity |

|---|---|---|---|

| 8a | Imidazolylmethyl phenyl | 12.5 | Antibacterial |

| 8b | Triazolylmethyl phenyl | 50 | Antifungal |

Structure-Activity Relationship (SAR)

The incorporation of different substituents on the imidazole ring has been studied to optimize biological activity. For instance, variations in methyl substitution have been shown to affect lipophilicity and binding affinity to biological targets, which are crucial for drug design .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

3-(1H-imidazol-1-ylmethyl)aniline serves as a valuable building block for synthesizing diverse pharmaceutical compounds. Its structure incorporates both imidazole and aniline functional groups, which are common in many clinically relevant drugs, including antifungals, anti-ulcer medications, and histamine receptor antagonists. The unique combination of these functionalities allows for the development of novel drugs with enhanced efficacy and selectivity.

Structure-Activity Relationship (SAR) Studies

This compound is instrumental in SAR studies, where it can be incorporated into libraries of compounds to evaluate biological activity. By analyzing the effects of different substituents on its pharmacological properties, researchers can identify critical functional groups that contribute to therapeutic effects. This process aids in optimizing drug design for improved potency and specificity.

Case Study: Interaction with Biological Targets

Preliminary interaction studies indicate that this compound may bind to specific receptors or enzymes, suggesting potential therapeutic applications. Ongoing research aims to elucidate these interactions further, which could lead to the development of new treatments.

Materials Science

Organic Light Emitting Diodes (OLEDs)

this compound is utilized in the synthesis of semiconducting materials for OLED applications. Its imidazole group can coordinate with metal ions, allowing for the creation of organometallic complexes that serve as phosphorescent emitters in OLED technology. These materials are crucial for developing efficient light-emitting devices .

Table: Comparison of Imidazole Derivatives in OLEDs

| Compound Name | Application | Key Features |

|---|---|---|

| This compound | OLEDs | Acts as a building block for phosphorescent emitters |

| 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | OLEDs | Enhances energy gap for blue emission |

| 2-(1H-Imidazol-1-yl)aniline | OLEDs | Directly attached imidazole improves stability |

Catalysis

Catalytic Applications

The dual functional nature of this compound makes it a promising candidate for catalysis. The imidazole ring can engage in coordination interactions with metal ions, while the aniline moiety can act as a hydrogen bond donor or acceptor. These properties enable the design of catalysts tailored for specific chemical reactions.

Toxicological Studies

Safety Profile

While exploring its applications, it is essential to consider the safety profile of this compound. It has been classified as toxic if swallowed or upon dermal contact, necessitating careful handling during laboratory use .

Propiedades

IUPAC Name |

3-(imidazol-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZXQBSHRUITCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424305 | |

| Record name | 3-(1H-imidazol-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120107-85-9 | |

| Record name | 3-(1H-imidazol-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.